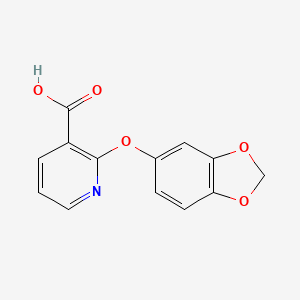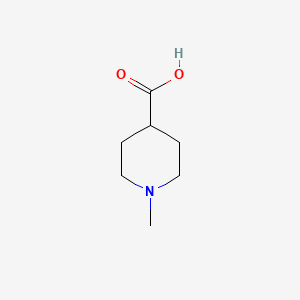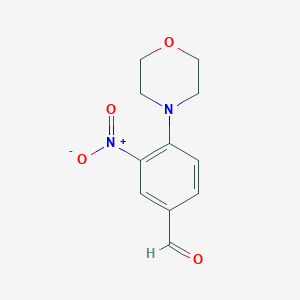
1-Pyrazin-2-yl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Pyrazin-2-yl-1,4-diazepane" is a heterocyclic molecule that is part of a broader class of compounds known as diazepines. Diazepines are seven-membered heterocyclic compounds containing two nitrogen atoms. They are of significant interest in medicinal chemistry due to their biological and pharmacological properties .
Synthesis Analysis
The synthesis of diazepine derivatives can be achieved through various methods. A pseudo-seven-component condensation reaction has been described for the synthesis of poly-substituted pyrazolyl-1,2-diazepine derivatives, which is a catalyst-free process conducted in ethanol at room temperature . Another approach involves the fusion of a substituted pyranose ring with seven-membered diazepine rings, which allows for the creation of novel tricyclic scaffolds . Additionally, a multicomponent synthesis method has been developed for the efficient creation of pyrrolo[1,4]diazepines, among other heterocycles, using a Yb(OTf)3-catalyzed reaction . A novel strategy for the synthesis of pyrrolo[3,4-d][1,2]diazepines has also been reported, which involves the cyclization of pyrrole polycarbonyl compounds using hydrazine .
Molecular Structure Analysis
The molecular structure of diazepine derivatives can be quite diverse. For instance, the synthesis of pyrazolo[3,4-b][1,4]diazepines and pyrazolo[3,4-b]pyrazines has been reported, with the characterization of isomers and tautomers being discussed in terms of proton and carbon-13 NMR . Crystallographic studies have been performed on a tricyclic benzodiazepine derivative to understand its structure better .
Chemical Reactions Analysis
Diazepine derivatives can undergo various chemical reactions. For example, 4-hydrazinyl-1,6-dihydropyrazolo[3,4-e][1,4]diazepines have been synthesized and subjected to hydrolytic recyclization to yield 5-amino-4-(1,2,4-triazin-3-yl)-1H-pyrazoles . This demonstrates the potential for diazepine derivatives to participate in reactions that lead to the formation of other heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of various substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of fluorinated sulfur ylides in the synthesis of 5-(trifluoromethyl)pyrazolines suggests the incorporation of fluorine atoms can significantly alter the compound's properties . Additionally, the use of protected hydroxyl groups in the synthesis of benzodiazepine derivatives indicates that selective derivatization can be employed to modify the physical and chemical properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications : A study by Walker et al. (1998) explored the synthesis of pyrazinoic acid C-nucleosides, which include 1,4-diazepane derivatives. They found that these compounds exhibited antiviral activity against herpes viruses.
Chemical Reactivity and Electron Transfer : The versatile chemistry of 1,4-diazines, such as pyrazine and its derivatives, has been studied by Kaim (1983). These compounds are used to study electron transfer in organic, inorganic, and biochemical reactions due to their unique properties.
Synthesis of Novel Frameworks : Akbarzadeh et al. (2014) developed an efficient approach for assembling 1,4-diazepine-based frameworks. This method is significant for creating structurally complex compounds in a time- and cost-effective manner.
Antimicrobial Applications : The study by Khan (2018) synthesized various sulfamethoxazole derivatives linked to 1,4-diazepanes. These compounds showed promising antimicrobial activity.
Stability Optimization in Drug Development : A research by Riether et al. (2011) focused on 1,4-diazepane compounds as potent cannabinoid receptor 2 agonists. They aimed to improve the metabolic stability of these compounds for potential therapeutic applications.
Biological Activity of Volatile Compounds : Janssens et al. (2019) assessed the antimicrobial and toxicological effects of 2,5-bis(1-methylethyl)-pyrazine. This compound demonstrated antimicrobial activity at lower concentrations with relatively low mammalian toxicity.
Inhibitors of RNA Polymerase I in Cancer Therapeutics : The discovery of CX-5461, a selective inhibitor of RNA polymerase I, by Haddach et al. (2012) represents a significant advancement in cancer therapeutics. This compound is based on a 1,4-diazepane structure.
Safety and Hazards
The safety information for 1-Pyrazin-2-yl-1,4-diazepane indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Eigenschaften
IUPAC Name |
1-pyrazin-2-yl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-10-5-7-13(6-1)9-8-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPUZQXWPDCSAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394238 |
Source


|
| Record name | 1-pyrazin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazin-2-yl-1,4-diazepane | |
CAS RN |
502133-53-1 |
Source


|
| Record name | 1-pyrazin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

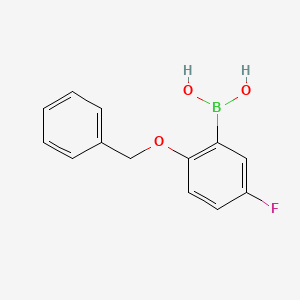
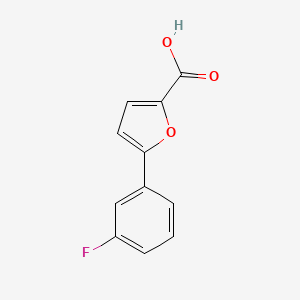
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)

![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)



